molecular formula C20H21N3O3 B6529163 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946275-26-9

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B6529163
CAS RN: 946275-26-9
M. Wt: 351.4 g/mol
InChI Key: YIZVMINECARDOS-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide” is a derivative of the 1,3,4-oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . In some cases, the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole (NOA) with sodium dichloroisocyanurate (SDCI) affords sodium bis (3-nitro-1,2,4-oxadiazol-5-yl)amide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.

Mechanism of Action

The mechanism of action of 2MTP is not well understood. However, it is believed to interact with proteins and other molecules in the cell to modulate their activity. It is thought to bind to certain proteins and inhibit their activity, or to activate them, depending on the nature of the interaction. Additionally, it is thought to interact with certain enzymes and receptors in the body to modulate their activity.
Biochemical and Physiological Effects
2MTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of proteins and enzymes, as well as to affect the metabolism of carbohydrates. Additionally, it has been shown to affect the regulation of gene expression, immune response, and cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 2MTP in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in large quantities. Additionally, it is relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to predict the exact effect of 2MTP in a given experiment, and its effects can vary depending on the specific context. Additionally, it can be difficult to control the concentration of 2MTP in a given experiment, as it is easily degraded by light and heat.

Future Directions

The use of 2MTP in scientific research has the potential to open up new avenues of research. For example, further research could be conducted to better understand the mechanism of action of 2MTP, as well as to explore its potential applications in drug development. Additionally, further research could be conducted to explore the effects of 2MTP in different contexts, such as in the regulation of gene expression and cell signaling pathways. Finally, further research could be conducted to explore the potential of 2MTP as a therapeutic agent, as well as to explore its potential applications in the treatment of various diseases.

Synthesis Methods

2MTP can be synthesized using a variety of methods, including a one-pot reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with 2,4,6-trimethylphenyl acetate in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out in anhydrous acetonitrile at room temperature and yields the desired compound in high yield.

Scientific Research Applications

2MTP is widely used in scientific research applications due to its wide range of biochemical and physiological effects. It has been used in studies of the regulation of gene expression, immune response, and cell signaling pathways. It has also been used to study the effects of certain drugs on the body, as well as for the development of new drugs. Additionally, it has been used in studies of the structure and function of proteins, as well as in studies of the metabolism of carbohydrates.

Safety and Hazards

While specific safety and hazard information for “2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide” is not available, it is generally recommended to avoid direct skin and eye contact with oxadiazole derivatives to prevent irritation . If contact occurs, it is advised to rinse immediately with water and seek medical help if necessary .

properties

IUPAC Name

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-9-13(2)19(14(3)10-12)21-18(24)11-25-17-7-5-16(6-8-17)20-23-22-15(4)26-20/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZVMINECARDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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